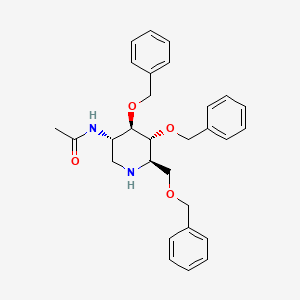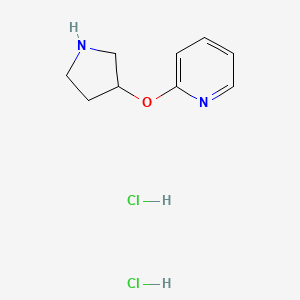
Ethyl 3-hydroxyhexadecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-hydroxyhexadecanoate is a chemical compound with the formula C18H36O3 . It is also known as Hexadecanoic acid, 3-hydroxy-, ethyl ester .
Synthesis Analysis
The synthesis of Ethyl 3-hydroxyhexadecanoate involves several steps. First, tetradecanal is subjected to the Reformatsky reaction with ethyl bromoacetate, and the product is then converted into ethyl 3-oxohexadecanoate . After acetalization of the 3-oxo ester with ethylene glycol, 3,3-ethlenedioxyhexadecanoic acid is obtained by alkaline hydrolysis . The acid is condensed with coenzyme A (CoA) by the mixed anhydride method, and the resulting CoA ester is deprotected with 4 M HCl to obtain 3-oxohexadecanoyl-CoA .Molecular Structure Analysis
The molecular structure of Ethyl 3-hydroxyhexadecanoate is available as a 2D Mol file . The IUPAC Standard InChI is InChI=1S/C18H36O3/c1-3-5-6-7-8-9-10-11-12-13-14-15-17(19)16-18(20)21-4-2/h17,19H,3-16H2,1-2H3 .Applications De Recherche Scientifique
Analysis of Lipopolysaccharides
Ethyl 3-hydroxyhexadecanoate derivatives, such as 3-hydroxytetradecanoic and 3-hydroxyhexadecanoic acids, have been used as chemical markers in the gas chromatography-mass spectrometry analysis of lipopolysaccharides. This method is useful for the determination and characterization of lipopolysaccharides in various environments, including bacteria-contaminated pharmacological products (Mielniczuk et al., 1992).
Synthesis of Pheromone Components
Ethyl 3-hydroxyhexadecanoate derivatives have been synthesized for use as key synthons in the production of pheromones, such as the oviposition-deterring pheromone of Rhagoletis cerasi L. A chemoenzymatic approach offers excellent enantiocontrol in the synthesis (Sharma & Chattopadhyay, 1997).
Study of Peroxisomal Bifunctional Proteins
Ethyl 3-oxohexadecanoate and related compounds have been synthesized for studying peroxisomal bifunctional proteins. This research aids in understanding the metabolic pathways and degradation processes of (bacterio)chlorophylls (Tsuchida et al., 2017).
Bioreduction Studies
Ethyl 3-oxohexanoate, a related compound, has been reduced by various microorganism strains to ethyl (R)-3-hydroxyhexanoate. This research contributes to understanding the bioreduction capabilities of different microbial species (Ramos et al., 2011).
Propriétés
IUPAC Name |
ethyl 3-hydroxyhexadecanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O3/c1-3-5-6-7-8-9-10-11-12-13-14-15-17(19)16-18(20)21-4-2/h17,19H,3-16H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTSBJVJXSJSRRZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(CC(=O)OCC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-hydroxyhexadecanoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







